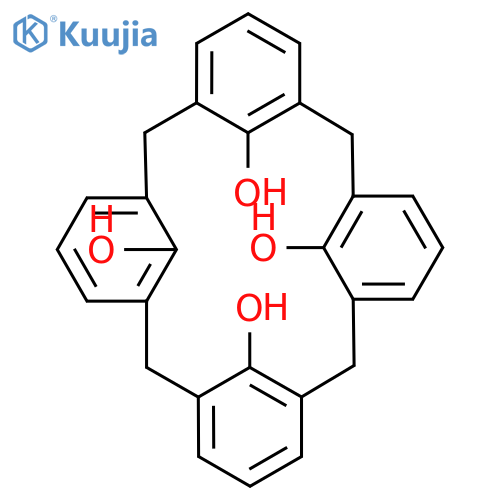Cas no 248590-47-8 (1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol)

248590-47-8 structure
商品名:1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol 化学的及び物理的性質
名前と識別子
-
- 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, stereoisomer
- W-203703
- F1170-0226
- 74568-07-3
- Calix[4]arene-25,26,27,28-tetrol, 95%
- DTXSID20340197
- pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
- F20552
- NS00037631
- pentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- CS-0197405
- Oprea1_618032
- MFCD00233673
- Calix[4]arene (contains ca. 8% Chloroform)
- Calix[4]arene-25,26,27,28-tetrol, purum, >=97.0% (HPLC)
- Calix[4]arene, (contains ca. 8 Percent Chloroform)
- PENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-DODECAENE-25,26,27,28-TETROL
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen
- 25,26,27,28-Tetrahydroxycalix[4]aren
- EN300-6743592
- cone-1,3,5,7(1,3)-Tetrabenzenacyclooctaphane-12,32,52,72-tetraol
- Calix(4)arene
- 25,26,27,28-Tetrahydroxycalix[4]arene
- BBL103831
- SY048261
- Tetrahydroxycalix[4]arene
- STL557641
- 248590-47-8
- pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
- PENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-DODECAENE-25,26,27,28-TETROL
- 25,26,27,28-Tetrahydroxycalix(4)arene
- LS-15229
- 123123-29-5
- SCHEMBL1471552
- J-700384
- BCP20512
- pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- AKOS003615622
- Calix[4]arene
-
- インチ: 1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2
- InChIKey: YPNHVQZZPXPQOS-UHFFFAOYSA-N
- ほほえんだ: OC1=C2C=CC=C1CC1=CC=CC(CC3=CC=CC(=C3O)CC3=CC=CC(=C3O)C2)=C1O
計算された属性
- せいみつぶんしりょう: 424.16745924g/mol
- どういたいしつりょう: 424.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 0
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 80.9Ų
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R130327-200mg |
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol,97%(HPLC) |
248590-47-8 | 97%(HPLC) | 200mg |
¥1036 | 2023-09-09 |
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
248590-47-8 (1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
